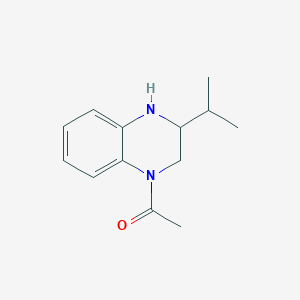
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions to form the quinoxaline ring. The propan-2-yl group can be introduced via alkylation reactions using propan-2-yl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions may involve amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Uniqueness
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone is unique due to the presence of the propan-2-yl group and the ethanone moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
1-(3-propan-2-yl-3,4-dihydro-2H-quinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)12-8-15(10(3)16)13-7-5-4-6-11(13)14-12/h4-7,9,12,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDUHZCLTVNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C2=CC=CC=C2N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
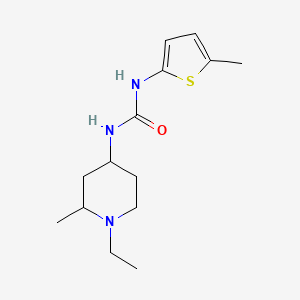
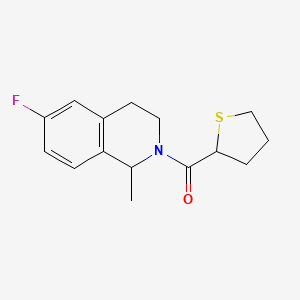
![[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone](/img/structure/B6895966.png)
![N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B6895970.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B6895976.png)
![2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide](/img/structure/B6895988.png)
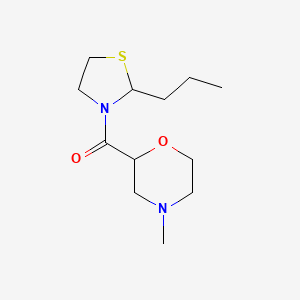

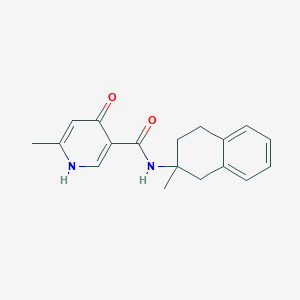
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,2,3,3-tetramethylazetidine-1-carboxamide](/img/structure/B6896009.png)
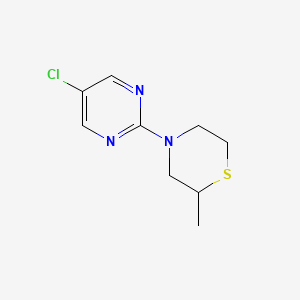
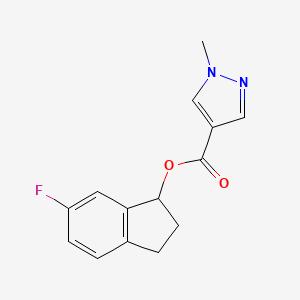
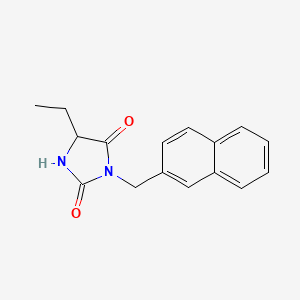
![6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B6896038.png)
